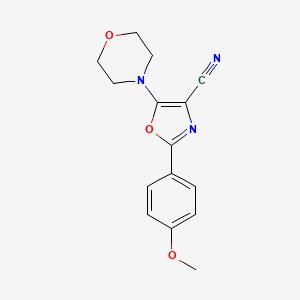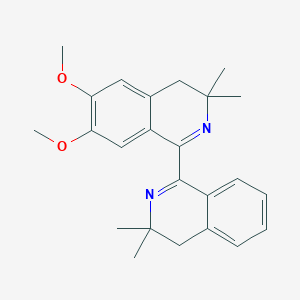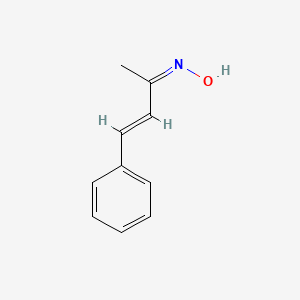![molecular formula C18H14ClIN4O4 B15008596 (4Z)-4-{[(5-chloro-2-methoxy-4-nitrophenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15008596.png)
(4Z)-4-{[(5-chloro-2-methoxy-4-nitrophenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-{[(5-CHLORO-2-METHOXY-4-NITROPHENYL)AMINO]METHYLIDENE}-1-(4-IODOPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as chloro, methoxy, nitro, amino, iodo, and pyrazolone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[(5-CHLORO-2-METHOXY-4-NITROPHENYL)AMINO]METHYLIDENE}-1-(4-IODOPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include chlorinating agents, methoxylating agents, nitrating agents, and iodinating agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-4-{[(5-CHLORO-2-METHOXY-4-NITROPHENYL)AMINO]METHYLIDENE}-1-(4-IODOPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new pharmaceuticals.
Industry
In industry, the compound is used in the production of specialty chemicals, dyes, and pigments. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (4Z)-4-{[(5-CHLORO-2-METHOXY-4-NITROPHENYL)AMINO]METHYLIDENE}-1-(4-IODOPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allylamine: An organic compound with a similar amine functional group.
Methyl 4-fluorobenzoate: A compound with a similar aromatic structure and functional groups.
Uniqueness
(4Z)-4-{[(5-CHLORO-2-METHOXY-4-NITROPHENYL)AMINO]METHYLIDENE}-1-(4-IODOPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of multiple functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry.
Propriétés
Formule moléculaire |
C18H14ClIN4O4 |
|---|---|
Poids moléculaire |
512.7 g/mol |
Nom IUPAC |
4-[(5-chloro-2-methoxy-4-nitrophenyl)iminomethyl]-2-(4-iodophenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H14ClIN4O4/c1-10-13(18(25)23(22-10)12-5-3-11(20)4-6-12)9-21-15-7-14(19)16(24(26)27)8-17(15)28-2/h3-9,22H,1-2H3 |
Clé InChI |
GURJMPDIGUKYJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)I)C=NC3=CC(=C(C=C3OC)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B15008514.png)



![3-(Acetyloxy)-4-[4-(4-methoxyphenyl)-6-phenyl-2-thioxohexahydropyrimidin-4-yl]phenyl acetate](/img/structure/B15008537.png)

![(5E)-3-(2,5-Dimethylphenyl)-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B15008562.png)
![8-bromo-7-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15008568.png)
![(5E)-1-(3,4-dichlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15008575.png)


![2-(4-fluorophenyl)-5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole](/img/structure/B15008591.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15008593.png)

